

tenofovir alafenamide monofumarate vs hemifumarate salt properties

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Compound of Interest

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An In-depth Technical Guide to the Salt Properties of **Tenofovir Alafenamide Monofumarate** and Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir alafenamide (TAF) is a phosphoramidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3][4] The selection of an appropriate salt form is a critical determinant of a drug's physicochemical properties, influencing its stability, solubility, and bioavailability. This guide provides a detailed comparison of two key fumarate salt forms of TAF: the monofumarate and the hemifumarate. While the hemifumarate salt is the commercially marketed form in products like Vemlidy®, understanding the properties of the monofumarate is crucial for a comprehensive solid-state landscape of this important antiviral agent.[1][2][3][4]

Recent research has revealed a nuanced solid-state chemistry for TAF fumarates, challenging the simple classification of these compounds as either pure salts or co-crystals.[5][6][7] The tenofovir alafenamide hemifumarate (TAF HF) is characterized as a co-crystal.[5][6][7] In contrast, **tenofovir alafenamide monofumarate** (TAF MF) can exist in multiple polymorphic forms, with Form I (TA MF1) identified as a mixed ionization state complex or a pure salt, while Forms II (TA MF2) and III (TA MF3) are described as pure co-crystals.[5][6][7] One study also

identified a monofumarate hemihydrate that exists as a mixture of 75% co-crystal and 25% salt.
[1][2][3]

This guide will delve into the quantitative differences between these salt forms, provide detailed experimental protocols for their characterization, and visualize key concepts through diagrams.

Comparative Physicochemical Properties

The choice of the hemifumarate salt for pharmaceutical development is underpinned by its superior thermodynamic and chemical stability.[8] The following tables summarize the key quantitative data available for the monofumarate and hemifumarate forms of tenofovir alafenamide.

Table 1: Physicochemical Properties of Tenofovir Alafenamide Fumarate Salts

Property	Tenofovir Alafenamide Monofumarate (Form I unless specified)	Tenofovir Alafenamide Hemifumarate	Reference(s)
Stoichiometric Ratio (TAF:Fumaric Acid)	1:1	2:1 (0.5 ± 0.1)	[1][2],[8]
Physical Form	Crystalline solid, exists in multiple polymorphs (I, II, III)	Anhydrous, non-hygroscopic crystalline solid	[5][6],[8]
Nature of Solid Form	Form I: Mixed ionization state/pure salt. Forms II & III: Co-crystal. A hemihydrate form is a 75:25 co-crystal:salt mixture.	Co-crystal	[5][6][7],[1][2][3]
Melting Point (DSC Onset Endotherm)	Form II: $106.6 \pm 2^{\circ}\text{C}$	$\sim 131^{\circ}\text{C}$ ($131 \pm 2^{\circ}\text{C}$)	[9],[8]
Stability	Metastable phase.[1][3] Can convert to the more stable hemifumarate form in certain solvents.[10]	Thermodynamically more stable form.[6][7] Exhibits improved chemical and long-term storage stability.[8]	[1][3][6][7][10]

Table 2: X-Ray Powder Diffraction (XRPD) Peak Positions (2 θ)

Salt Form	Characteristic Peaks ($2\theta \pm 0.2^\circ$)	Reference(s)
Tenofovir Alafenamide Hemifumarate	6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2, 20.8	[8]
Tenofovir Alafenamide Monofumarate (Form I)	Data not explicitly provided in a comparable format in the search results.	
Tenofovir Alafenamide Monofumarate (Form II)	5.4, 11.1, 17.8, 18.7, 19.6, 21.3, 21.9, 22.4, 26.6, 27.1, 32.1	[9]
Tenofovir Alafenamide Monofumarate (Form A)	9.8, 10.5, 15.1, 15.7, 17.0, 17.6, 19.0, 19.5, 20.8, 21.2, 22.4, 23.2, 23.8, 25.2, 27.1, 28.5, 33.5	[9]
Tenofovir Alafenamide Sesquifumarate (Form B)	10.5, 10.9, 12.3, 14.5, 15.9, 16.7, 19.0, 21.0, 22.5, 23.6, 23.9, 24.5, 24.9, 27.2, 27.8, 30.0, 32.4, 35.8, 37.5, 38.6, 40.3, 43.0	[9]

Experimental Protocols

The characterization of the solid-state properties of TAF monofumarate and hemifumarate relies on a suite of analytical techniques. Below are detailed methodologies as described in the cited literature.

X-Ray Powder Diffraction (XRPD)

- Objective: To identify the crystalline form and assess phase purity.
- Instrumentation: Rigaku D/Max-2550PC microdiffractometer or PANalytical X'Pert PRO diffractometer.[1][6]
- Method for TAF Hemifumarate:

- X-ray Source: Cu K α 1 radiation ($\lambda = 1.5406 \text{ \AA}$).[\[1\]](#)
- Voltage and Current: 45 kV and 45 mA.[\[8\]](#)
- Scan Range: 2° to 40° 2 θ .[\[1\]](#)[\[8\]](#)
- Step Size: 0.0084°. [\[8\]](#)
- Scan Speed/Counting Time: 5°/min with a count time of 0.5-2 s, or a counting time of 8.25 s per step.[\[1\]](#)[\[8\]](#)
- Method for TAF Monofumarate Polymorphs:
 - Instrumentation: PANalytical X'Pert PRO diffractometer.[\[6\]](#)
 - Configuration: Theta/theta geometry.[\[6\]](#)
 - Detector: X'Celerator detector.[\[6\]](#)
 - Sample Preparation: Samples were placed on a silicon wafer zero background holder.[\[6\]](#)

Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and other thermal transitions.
- Instrumentation: TA DSC Q100 or Mettler Toledo DSC 1.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Method:
 - Sample Preparation: Approximately 8 mg of the sample is placed in a Tzero™ Pan and sealed.[\[11\]](#)
 - Heating Rate: A linear heating rate of 10°C/min is applied.[\[5\]](#)[\[6\]](#)[\[9\]](#)
 - Atmosphere: The DSC cell is purged with nitrogen.[\[11\]](#)
 - Analysis: The onset of the endothermic peak is reported as the melting point.[\[8\]](#)

Thermogravimetric Analysis (TGA)

- Objective: To assess thermal stability and the presence of solvates or hydrates.
- Instrumentation: TA Instruments Q500 thermogravimetric analyzer.[9]
- Method:
 - Atmosphere: Nitrogen.[9]
 - Heating Rate: 10°C/min.[9]
 - Analysis: The instrument measures the change in mass as a function of temperature. For the monofumarate hemihydrate, a continuous loss of solvate was observed before 120°C, followed by decomposition at 187°C.[2] The hemifumarate shows almost no weight loss until decomposition begins at 186°C.[1]

Dynamic Vapor Sorption (DVS)

- Objective: To evaluate the hygroscopicity of the material.
- General Principle: DVS measures the uptake and loss of a solvent (typically water) by a sample exposed to controlled humidity at a constant temperature.[12] This technique is crucial for understanding how a material will behave under different storage and manufacturing conditions.[12] While specific DVS data for TAF salts were not detailed in the provided search results, this is a standard method for such characterization.

Visualizations

Signaling Pathway of Tenofovir Alafenamide

Tenofovir alafenamide is a prodrug that is metabolized intracellularly to the active antiviral agent, tenofovir diphosphate. This pathway is critical to its efficacy.

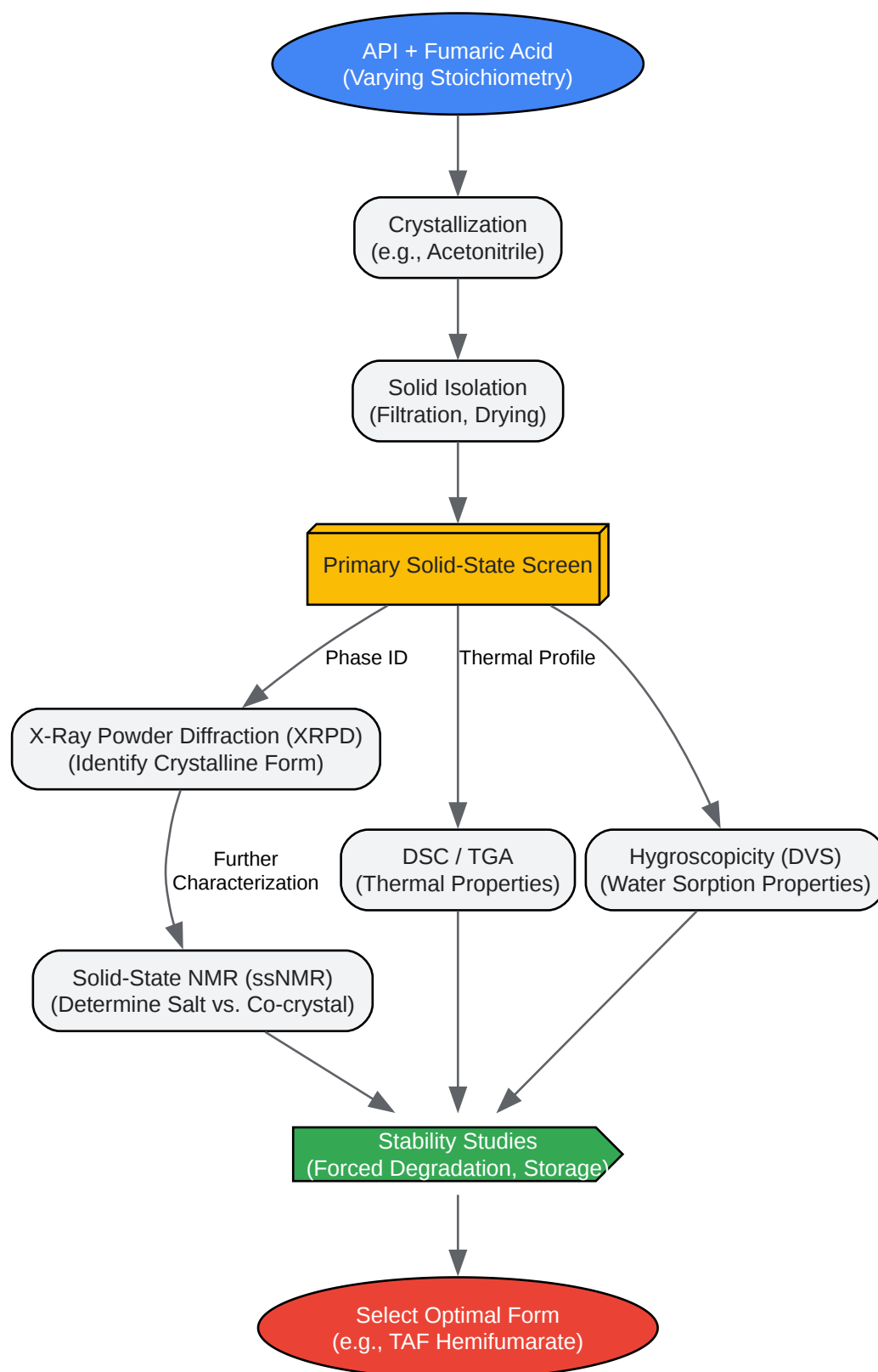


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Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).

Experimental Workflow for Salt Form Characterization

The process of identifying and characterizing different salt forms of an active pharmaceutical ingredient (API) follows a logical progression of experiments.



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Caption: General workflow for the characterization of pharmaceutical salt forms.

Conclusion

The solid-state chemistry of tenofovir alafenamide fumarates is a prime example of the complexity underlying pharmaceutical salt selection. While both monofumarate and hemifumarate forms exist, their fundamental properties differ significantly. The tenofovir alafenamide hemifumarate stands out as a stable, non-hygroscopic co-crystal, justifying its selection for clinical development and commercialization.[6][7][8] In contrast, the monofumarate is a metastable form that exhibits polymorphism, with its various forms displaying characteristics of salts, co-crystals, or a mixture thereof.[1][3][5][6][7]

For drug development professionals, this technical guide underscores the importance of comprehensive solid-state characterization. The superior stability of the hemifumarate form translates to better process reproducibility, improved long-term storage, and greater uniformity in the final drug product, all of which are critical for ensuring patient safety and therapeutic efficacy.[8]

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